![molecular formula C11H12N6O5S B601283 Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol CAS No. 478494-71-2](/img/structure/B601283.png)
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol
Overview
Description
“Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens . A number of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have been evaluated for antifungal activity against several clinical isolates of Candida albicans .Scientific Research Applications
Determination of Relative Response Factors
Cefazolin 3-Hydroxymethyl Impurity is used in the determination of Relative Response Factors (RRFs) of Cefazolin impurities by Quantitative Nuclear Magnetic Resonance (qNMR) . The method is accurate and reliable and can be used for RRF determination of cefazolin impurities .
Analytical Method Development
Cefazolin 3-Hydroxymethyl Impurity can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Cefazolin .
Impurity Reference Standards
Cefazolin 3-Hydroxymethyl Impurity is supplied with Certificate of Analysis (COA) and analytical data, making it a valuable reference standard .
Pharmaceutical Research
As a pharmaceutical impurity, Cefazolin 3-Hydroxymethyl Impurity is used in pharmaceutical research to study its effects and interactions .
Degradation Studies
Cefazolin 3-Hydroxymethyl Impurity is used in degradation studies of Cefazolin . It helps in understanding the stability of Cefazolin and its degradation pathways .
Environmental Impact Studies
The degradation studies of Cefazolin using Cefazolin 3-Hydroxymethyl Impurity can also contribute to environmental impact studies . It helps in understanding how Cefazolin breaks down in the environment .
Mechanism of Action
properties
IUPAC Name |
(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O5S/c18-2-5-3-23-10-7(9(20)17(10)8(5)11(21)22)13-6(19)1-16-4-12-14-15-16/h4,7,10,18H,1-3H2,(H,13,19)(H,21,22)/t7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQTUWKIILQPEL-GMSGAONNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478494-71-2 | |
Record name | Cefazolin 3-hydroxymethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478494712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFAZOLIN 3-HYDROXYMETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK7TY2EQP9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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